ER-000444793

Description

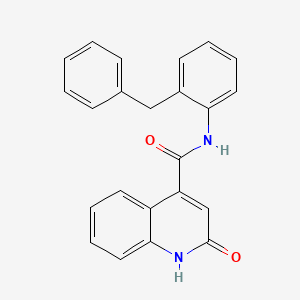

Structure

3D Structure

Properties

IUPAC Name |

N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c26-22-15-19(18-11-5-7-13-21(18)24-22)23(27)25-20-12-6-4-10-17(20)14-16-8-2-1-3-9-16/h1-13,15H,14H2,(H,24,26)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZPRRGJIHYZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC(=O)NC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ER-000444793

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-000444793 is a novel small molecule inhibitor of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death pathways. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its direct effects on mitochondrial function and its distinction from traditional mPTP inhibitors. Quantitative data from key experiments are presented, along with detailed methodologies for the assays used to characterize this compound. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.

Introduction: The Mitochondrial Permeability Transition Pore as a Therapeutic Target

The mitochondrial permeability transition pore (mPTP) is a multiprotein complex that forms in the inner mitochondrial membrane under conditions of cellular stress, such as high levels of calcium and oxidative stress.[1][2] Persistent opening of the mPTP disrupts the mitochondrial membrane potential, leading to ATP depletion, the release of pro-apoptotic factors, and ultimately, cell death.[1][3] Consequently, the mPTP has emerged as a promising therapeutic target for a range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and some cancers.[1][3]

A key regulator of the mPTP is Cyclophilin D (CypD), a mitochondrial matrix protein.[1][4] Many known mPTP inhibitors, such as Cyclosporin A (CsA), exert their effects by binding to and inhibiting CypD.[5] However, these inhibitors often suffer from off-target effects and immunosuppressive activity.[3] this compound has been identified as a potent mPTP inhibitor that operates through a mechanism independent of CypD, offering a potentially more selective therapeutic approach.[6][7]

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the mitochondrial permeability transition pore opening.[6][8] This activity is independent of Cyclophilin D (CypD), a significant departure from the mechanism of many established mPTP inhibitors.[6][7]

This compound potently and dose-dependently inhibits calcium-induced mitochondrial permeability transition.[6] This was demonstrated through a series of in vitro assays utilizing cryopreserved mitochondria, which confirmed its ability to prevent mitochondrial swelling, maintain mitochondrial membrane potential, and increase calcium retention capacity in the presence of a calcium challenge.[7]

The independence of its mechanism from CypD was established by showing that this compound does not inhibit the enzymatic activity of CypD, nor does it displace Cyclosporin A (CsA) from the CypD protein, even at high concentrations.[6][7] This suggests that this compound interacts with other components of the mPTP complex or associated regulatory proteins.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and comparator compounds from the primary literature.[6]

| Compound | Assay | Target | IC50 | Notes |

| This compound | mPTP Opening Inhibition | mPTP | 2.8 µM | |

| This compound | CsA/CypD HTRF Assay | CypD | > 50 µM | Indicates no significant binding to CypD. |

| Cyclosporin A (CsA) | CsA/CypD HTRF Assay | CypD | 23 nM | Positive control for CypD binding. |

| Sanglifehrin A (SfA) | CsA/CypD HTRF Assay | CypD | 5 nM | Positive control for CypD binding. |

Experimental Protocols

The characterization of this compound's mechanism of action relied on a series of key in vitro experiments. The methodologies for these are detailed below.

High-Throughput Screen for mPTP Inhibitors

A high-throughput screen (HTS) was employed to identify novel inhibitors of the mPTP using cryopreserved mitochondria.[7]

-

Mitochondrial Preparation: Mitochondria were isolated from rat liver and cryopreserved with trehalose to maintain their functional integrity.[7]

-

Assay Principle: The assay measured calcium-induced mitochondrial swelling, which is a hallmark of mPTP opening. Swelling leads to a decrease in absorbance at 540 nm.[7]

-

Protocol:

-

Cryopreserved rat liver mitochondria (2 mg protein/mL) were energized with succinate (10 mM) and rotenone (1 µM).[7]

-

Compounds from a 50,000-compound library were added to the mitochondria.

-

A bolus of CaCl2 (150 µM) was added to induce mPTP opening.[7]

-

Absorbance at 540 nm was measured after a 20-minute incubation period.[7]

-

Compounds that inhibited the decrease in absorbance by more than 20% were identified as "hits".[7] this compound was identified from this screen.[7]

-

Calcium Retention Capacity (CRC) Assay

This assay directly measures the ability of mitochondria to sequester calcium before the mPTP opens.

-

Assay Principle: The assay uses a fluorescent calcium indicator (Fluo-4FF) to measure the concentration of extramitochondrial calcium. As mitochondria take up calcium, the fluorescence decreases. When the mPTP opens, the sequestered calcium is released, causing a sharp increase in fluorescence.

-

Protocol:

-

Rat liver mitochondria (1 mg protein/mL) were incubated with the calcium-sensitive dye Fluo-4FF (0.35 µM) in the presence of succinate (10 mM) and rotenone (1 µM).[7]

-

This compound or a vehicle control (DMSO) was added to the mitochondrial suspension.

-

Sequential pulses of CaCl2 (10 µM) were added.[7]

-

The extramitochondrial fluorescence was measured over time.[7]

-

The total amount of calcium taken up before pore opening is the calcium retention capacity.

-

Mitochondrial Membrane Potential Assay

This assay assesses the effect of this compound on the mitochondrial membrane potential (ΔΨm) in the presence of a calcium challenge.

-

Assay Principle: The fluorescent dye TMRM (Tetramethylrhodamine, methyl ester) accumulates in energized mitochondria in a manner dependent on the membrane potential. A decrease in fluorescence indicates mitochondrial depolarization, which occurs upon mPTP opening.

-

Protocol:

-

Hela S3 mitochondria (0.25 mg protein/mL) were incubated with TMRM (5 µM) in the presence of succinate (10 mM) and rotenone (1 µM).[7]

-

This compound or a vehicle control (DMSO) was added in a 2-fold dilution series and incubated for 10 minutes.[7]

-

A bolus of CaCl2 (150 µM) was added to induce mPTP opening.[7]

-

TMRM fluorescence was measured after a 20-minute incubation.[7]

-

Cyclophilin D Binding Assay (HTRF)

A homogenous time-resolved fluorescence (HTRF) assay was used to determine if this compound directly binds to CypD.

-

Assay Principle: This is a competitive binding assay. Recombinant human CypD (rhCypD) is incubated with a fluorescently labeled Cyclosporin A (CsA) probe. Compounds that bind to CypD will displace the labeled CsA, leading to a decrease in the HTRF signal.

-

Protocol:

-

Recombinant human CypD was incubated with a fluorescently labeled CsA probe.

-

This compound, unlabeled CsA (positive control), or Sanglifehrin A (SfA, positive control) was added in a dose-response manner.

-

The HTRF signal was measured.

-

A decrease in the HTRF signal indicates displacement of the labeled CsA from CypD. This compound had no effect on the HTRF signal up to a concentration of 50 µM, indicating a lack of binding to CypD.[6]

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of mPTP Opening and Inhibition

Caption: Signaling pathway of mPTP-mediated cell death and points of inhibition.

Experimental Workflow for Characterizing this compound

Caption: Workflow for the identification and characterization of this compound.

Conclusion

This compound is a potent inhibitor of the mitochondrial permeability transition pore that acts through a novel, Cyclophilin D-independent mechanism. Its ability to directly inhibit mPTP opening without interacting with CypD distinguishes it from classical inhibitors like Cyclosporin A. The experimental evidence, derived from a suite of robust mitochondrial assays, confirms its on-target activity and provides a clear pharmacological profile. As a selective, non-immunosuppressive modulator of the mPTP, this compound represents a valuable research tool and a promising lead compound for the development of therapeutics targeting mPTP-mediated cell death in a variety of diseases.

References

- 1. Mitochondrial permeability transition pore is a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation and pharmacology of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Inhibition of the Mitochondrial Permeability Transition Pore Protects against Neurodegeneration in Experimental Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclophilin D, Somehow a Master Regulator of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of cyclophilin D at serine 191 regulates mitochondrial permeability transition pore opening and cell death after ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Role of ER-000444793 in Mitochondrial Permeability Transition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial permeability transition pore (mPTP) is a critical regulator of cell death and has been implicated in a variety of pathologies. Its modulation represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the novel mPTP inhibitor, ER-000444793. This small molecule was identified through a high-throughput screen and is notable for its potent, Cyclophilin D (CypD)-independent mechanism of action. This document details the quantitative data supporting its efficacy, provides in-depth experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[1][2] The opening of the mPTP can lead to mitochondrial swelling, disruption of the mitochondrial membrane potential, and ultimately, cell death.[1][2] Unlike the well-known mPTP inhibitor Cyclosporin A (CsA), this compound functions through a mechanism that is independent of Cyclophilin D (CypD), a key regulator of the mPTP.[1][2] This unique characteristic makes this compound a valuable tool for studying the mPTP and a potential therapeutic agent in diseases where mPTP opening is implicated.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in various in vitro assays.

Table 1: Inhibitory Potency of this compound on mPTP Opening

| Assay | Species | IC50 (µM) |

| Ca2+-induced Mitochondrial Swelling | Rat Liver Mitochondria | 2.8[1][3] |

Table 2: Comparison of this compound and Cyclosporin A (CsA) in Cyclophilin D (CypD) Binding Assays

| Compound | Assay | Concentration (µM) | Effect |

| This compound | CsA/CypD Homogenous Time-Resolved Fluorescence (HTRF) | Up to 50 | No displacement of labeled-CsA from rhCypD protein[1][3] |

| Cyclosporin A (CsA) | CsA/CypD Homogenous Time-Resolved Fluorescence (HTRF) | 0.023 | IC50 for displacement of labeled-CsA from rhCypD protein[1][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the role of this compound in mitochondrial permeability transition.

Ca2+-Induced Mitochondrial Swelling Assay

This assay measures the increase in mitochondrial volume due to the opening of the mPTP, which is detected as a decrease in light absorbance.

-

Mitochondria Isolation:

-

Isolate mitochondria from rat liver using standard differential centrifugation methods.

-

Resuspend the final mitochondrial pellet in an appropriate buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4).

-

-

Assay Procedure:

-

Incubate isolated mitochondria (typically 0.5-1.0 mg/mL) in a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4) containing respiratory substrates (e.g., 5 mM succinate and 1 µM rotenone).

-

Add this compound or control compounds at various concentrations and incubate for a specified time (e.g., 2 minutes at 30°C).

-

Induce mPTP opening by adding a bolus of CaCl2 (e.g., 100-200 µM).

-

Monitor the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

-

-

Data Analysis:

-

Calculate the rate of swelling or the percentage inhibition of swelling compared to a vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation.

-

Mitochondrial Membrane Potential Assay (TMRM Fluorescence)

This assay utilizes the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure the mitochondrial membrane potential (ΔΨm). TMRM accumulates in energized mitochondria, and its fluorescence decreases upon depolarization, which occurs with mPTP opening.

-

Assay Procedure:

-

Incubate isolated mitochondria (typically 0.5 mg/mL) in a buffer containing respiratory substrates.

-

Add TMRM (e.g., 1 µM) and allow it to equilibrate, resulting in a stable fluorescence signal.

-

Add this compound or control compounds.

-

Induce mPTP opening with CaCl2.

-

Monitor the TMRM fluorescence (e.g., excitation at 548 nm and emission at 573 nm) over time using a fluorometer. A decrease in fluorescence indicates depolarization.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity as a measure of mitochondrial depolarization.

-

Compare the extent and rate of depolarization in the presence and absence of the inhibitor.

-

Calcium Retention Capacity (CRC) Assay

This assay measures the amount of Ca2+ that mitochondria can sequester before the mPTP opens.

-

Assay Procedure:

-

Incubate isolated mitochondria in a buffer containing a fluorescent Ca2+ indicator (e.g., Calcium Green 5N).

-

Add respiratory substrates to energize the mitochondria.

-

Add this compound or control compounds.

-

Sequentially add small, known amounts of CaCl2 (e.g., 10-20 nmol) to the mitochondrial suspension.

-

Monitor the extra-mitochondrial Ca2+ concentration using the fluorescent indicator. After each Ca2+ addition, mitochondria will take up the Ca2+ leading to a decrease in fluorescence.

-

The opening of the mPTP is indicated by a sudden and sustained increase in extra-mitochondrial Ca2+ fluorescence, as the mitochondria release their accumulated Ca2+.

-

-

Data Analysis:

-

Calculate the total amount of Ca2+ taken up by the mitochondria before pore opening. This is the Calcium Retention Capacity.

-

Compare the CRC in the presence and absence of the inhibitor.

-

Cyclophilin D (CypD) Binding Assay (HTRF)

This assay determines if a compound directly competes with Cyclosporin A (CsA) for binding to CypD.

-

Assay Principle:

-

A Homogenous Time-Resolved Fluorescence (HTRF) assay is used, which relies on the transfer of energy between a donor fluorophore (e.g., on an anti-tag antibody) and an acceptor fluorophore (e.g., on a labeled ligand like CsA) when they are in close proximity.

-

-

Assay Procedure:

-

Incubate recombinant human CypD (rhCypD) with a labeled CsA probe and an antibody against the tag on CypD.

-

Add this compound or unlabeled CsA (as a positive control) at various concentrations.

-

Measure the HTRF signal. If the test compound displaces the labeled CsA from CypD, the HTRF signal will decrease.

-

-

Data Analysis:

-

Calculate the percentage of displacement of the labeled CsA.

-

Determine the IC50 value for compounds that show displacement.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the experimental workflow for its characterization.

Caption: Proposed mechanism of this compound action on the mPTP.

Caption: Workflow for the identification and characterization of this compound.

Conclusion

This compound represents a significant advancement in the field of mitochondrial permeability transition research. Its potent inhibitory activity, coupled with its novel Cyclophilin D-independent mechanism, provides a unique tool for dissecting the molecular components and regulation of the mPTP. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of targeting the mitochondrial permeability transition pore.

References

- 1. Identification of this compound, a Cyclophilin D-independent inhibitor of mitochondrial permeability transition, using a high-throughput screen in cryopreserved mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound, a Cyclophilin D-independent inhibitor of mitochondrial permeability transition, using a high-throughput screen in cryopreserved mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

ER-000444793: A Cyclophilin D-Independent Modulator of Mitochondrial Permeability Transition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule ER-000444793 and its well-documented effects on mitochondrial function. The primary focus is its role as a potent, direct inhibitor of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death pathways. A key characteristic of this compound is its mechanism of action, which is independent of Cyclophilin D (CypD), a primary target for the canonical mPTP inhibitor, Cyclosporin A (CsA). This guide synthesizes the available quantitative data, details the experimental protocols used for its characterization, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction to this compound

This compound, with the chemical name N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide, was identified through a high-throughput screen of a 50,000-compound library.[1] Its primary and most significant biological activity is the inhibition of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[2]

Unlike many known mPTP inhibitors, this compound's inhibitory action is not dependent on Cyclophilin D (CypD), a mitochondrial matrix protein that sensitizes the pore to opening.[1][3] This unique mechanism of action makes this compound a valuable tool for studying the components and regulation of the mPTP, as well as a potential therapeutic agent in pathologies associated with aberrant mPTP opening, such as ischemia-reperfusion injury and neurodegenerative diseases.[4]

Quantitative Analysis of this compound's Effect on mPTP Opening

The inhibitory potency of this compound on the mPTP has been quantified in several key assays. The data consistently demonstrates a dose-dependent inhibition of calcium-induced mPTP opening.

| Assay | Endpoint | This compound IC₅₀ | Reference Compound (CsA) IC₅₀ | Cell/Tissue Source |

| Mitochondrial Swelling | Inhibition of Ca²⁺-induced swelling | 2.8 µM[1][3] | Not explicitly reported in this assay, but used as a positive control. | Rat Liver Mitochondria |

| Ca²⁺-induced Membrane Depolarization | Inhibition of TMRM fluorescence quenching | ~5 µM | Not explicitly reported in this assay, but used as a positive control. | Rat Liver Mitochondria |

| CypD PPIase Activity | Inhibition of peptidyl-prolyl cis-trans isomerase activity | No effect up to 100 µM[1] | 106 nM[1] | Recombinant Human CypD |

| CypD Binding (TR-FRET) | Displacement of labeled CsA from CypD | No effect up to 50 µM[1] | 23 nM[1] | Recombinant Human CypD |

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the mitochondrial permeability transition pore, independent of Cyclophilin D. The precise molecular target on the mPTP complex remains to be elucidated.

References

Preliminary Studies on the Biological Activity of ER-000444793: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological characterization of ER-000444793, a novel small molecule inhibitor of the mitochondrial permeability transition pore (mPTP). The data presented herein summarizes its potency, mechanism of action, and the experimental protocols utilized for its evaluation.

Introduction

This compound has been identified as a potent inhibitor of the mitochondrial permeability transition pore (mPTP) opening[1][2]. The mPTP is a non-selective channel in the inner mitochondrial membrane, and its prolonged opening is a critical event in some forms of cell death[2]. This makes the mPTP a compelling therapeutic target for diseases characterized by excessive cell death. This compound offers a promising avenue for investigation due to its unique mechanism of action.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibitory Potency of this compound against mPTP Opening

| Compound | Assay | IC50 (µM) |

| This compound | mPTP Opening | 2.8[1] |

Table 2: Comparative Activity with Control Compounds in Cyclophilin D Binding Assay

| Compound | Assay | IC50 (nM) | Effect on Labeled-CsA Displacement |

| This compound | CsA/CypD HTRF | > 50,000 | No effect up to 50 µM[1] |

| Cyclosporin A (CsA) | CsA/CypD HTRF | 23[1] | Dose-dependent decrease in HTRF signal[1] |

| Sanglifehrin A (SfA) | CsA/CypD HTRF | 5[1] | Dose-dependent decrease in HTRF signal[1] |

Mechanism of Action: A Cyclophilin D-Independent Inhibitor

A key characteristic of this compound is its mechanism of action, which is independent of Cyclophilin D (CypD), a well-established regulator of the mPTP[1][2]. This was determined through a homogenous time-resolved fluorescence (HTRF) assay designed to measure the displacement of a labeled Cyclosporin A (CsA) probe from recombinant human CypD (rhCypD). While known CypD binders, CsA and Sanglifehrin A, demonstrated dose-dependent displacement of the probe, this compound showed no such activity at concentrations up to 50 µM[1]. This indicates that this compound inhibits mPTP opening through a different mechanism than CsA and other CypD-dependent inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to characterize the biological activity of this compound.

High-Throughput Screening (HTS) using Ca2+-Induced Mitochondrial Swelling

This assay was utilized for the initial identification of this compound from a large compound library.

-

Mitochondria Preparation: Rat liver mitochondria were isolated and cryopreserved with trehalose to maintain functionality.

-

Assay Principle: Opening of the mPTP leads to mitochondrial swelling, which can be measured as a decrease in absorbance at 540 nm.

-

Protocol:

-

Energize cryopreserved rat liver mitochondria (2 mg protein/mL) with succinate (10 mM) and rotenone (1 µM).

-

Add a bolus of CaCl2 (150 µM) to induce mPTP opening.

-

Measure the absorbance at 540 nm after a 20-minute incubation.

-

Compounds that inhibited the decrease in absorbance (i.e., inhibited swelling) were identified as hits.

-

-

Data Normalization: Results were expressed as percent inhibition, with DMSO serving as the 0% inhibition control and 5 µM CsA as the 100% inhibition control[2].

Ca2+-Induced Mitochondrial Membrane Depolarization Assay

This assay further confirmed the inhibitory effect of this compound on mPTP opening by measuring changes in mitochondrial membrane potential.

-

Reagent: Tetramethylrhodamine, methyl ester (TMRM), a fluorescent dye that accumulates in polarized mitochondria.

-

Protocol:

-

Incubate isolated mitochondria with TMRM (5 µM) in the presence of succinate (10 mM) and rotenone (1 µM).

-

Pre-incubate the mitochondria with a 2-fold dilution series of this compound or CsA for 10 minutes.

-

Add a CaCl2 bolus (150 µM) to induce depolarization.

-

Measure TMRM fluorescence after a 20-minute incubation.

-

-

Data Analysis: A decrease in TMRM fluorescence indicates mitochondrial membrane depolarization. Results were expressed as percent depolarization, normalized to DMSO (0% inhibition) and 5 µM CsA (100% inhibition)[2].

Calcium Retention Capacity (CRC) Assay

The CRC assay directly measures the ability of mitochondria to sequester Ca2+ before the mPTP opens.

-

Reagent: Fluo-4FF (0.35 µM), a fluorescent Ca2+ indicator.

-

Protocol:

-

Incubate rat liver mitochondria (1 mg protein/mL) with Fluo-4FF in the presence of succinate (10 mM) and rotenone (1 µM).

-

Sequentially add pulses of CaCl2 (10 µM) and measure the extra-mitochondrial fluorescence.

-

mPTP opening is indicated by a failure to sequester Ca2+ and a release of previously accumulated Ca2+.

-

-

Data Analysis: The area under the curve of the fluorescence trace between 240 and 840 seconds was calculated. Results were expressed as percent inhibition, normalized to DMSO (0% inhibition) and 5 µM CsA (100% inhibition)[2].

Cyclophilin D (CypD) Binding Assay (HTRF)

This assay was performed to determine if this compound directly interacts with CypD.

-

Principle: A competitive binding assay using homogenous time-resolved fluorescence (HTRF). A labeled CsA probe binds to recombinant human CypD (rhCypD), and displacement of this probe by a test compound results in a decrease in the HTRF signal.

-

Protocol:

-

Incubate rhCypD with a labeled-CsA probe.

-

Add increasing concentrations of this compound, CsA (positive control), or SfA (positive control).

-

Measure the HTRF signal.

-

-

Results Interpretation: A dose-dependent decrease in the HTRF signal indicates that the test compound displaces the labeled-CsA from CypD[1].

Conclusion

The preliminary studies on this compound reveal it to be a potent, non-toxic inhibitor of the mitochondrial permeability transition pore. Its novel, Cyclophilin D-independent mechanism of action distinguishes it from many existing mPTP inhibitors and suggests a potentially different therapeutic profile. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the biological activities and therapeutic potential of this promising compound. Further research is warranted to fully elucidate its binding site and in vivo efficacy.

References

Methodological & Application

Application Notes: ER-000444793 as a Cyclophilin D-Independent Inhibitor in Mitochondrial Swelling Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial permeability transition (MPT) is a critical event in cell death pathways, characterized by the opening of the mitochondrial permeability transition pore (mPTP). This leads to mitochondrial swelling, disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors.[1][2] ER-000444793 has been identified as a potent, small-molecule inhibitor of the mPTP opening.[3][4][5] Notably, its mechanism of action is independent of Cyclophilin D (CypD), a well-known regulator of the mPTP, offering a valuable tool for studying MPT in a CypD-independent manner.[3][4][5][6] This document provides a detailed protocol for utilizing this compound in a mitochondrial swelling assay using isolated mitochondria.

Mechanism of Action

This compound directly inhibits the opening of the mitochondrial permeability transition pore. Unlike other common mPTP inhibitors like Cyclosporin A (CsA), this compound does not exert its effect by binding to and inhibiting Cyclophilin D (CypD).[3][4][5] This makes it a specific tool to investigate mPTP regulation and to identify compounds that act on the pore complex through novel mechanisms. The inhibition of mPTP opening by this compound prevents the influx of solutes and water into the mitochondrial matrix, thereby averting mitochondrial swelling.

Data Presentation

Table 1: Potency of this compound

| Compound | IC₅₀ (µM) | Mechanism of Action | Reference |

| This compound | 2.8 | Cyclophilin D-Independent mPTP Inhibition | [3] |

Experimental Protocols

Protocol: Calcium-Induced Mitochondrial Swelling Assay using Spectrophotometry

This protocol details the steps to measure Ca²⁺-induced mitochondrial swelling in isolated mitochondria by monitoring the decrease in light absorbance at 540 nm. A decrease in absorbance indicates an increase in mitochondrial volume.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

This compound

-

Calcium Chloride (CaCl₂) solution (e.g., 1 M)

-

Mitochondrial Swelling Buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4)

-

Respiratory substrates (e.g., 5 mM succinate and 1 µM rotenone)

-

96-well microplate, clear

-

Microplate reader capable of measuring absorbance at 540 nm and maintaining a constant temperature (e.g., 30°C)

Procedure:

-

Preparation of Reagents:

-

Prepare the Mitochondrial Swelling Buffer and keep it on ice.

-

Prepare a stock solution of this compound in DMSO. Further dilute in Mitochondrial Swelling Buffer to achieve the desired final concentrations. Note: The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

-

Prepare a working solution of CaCl₂ in distilled water.

-

-

Mitochondrial Preparation:

-

Isolate mitochondria from fresh tissue (e.g., rat liver) using standard differential centrifugation protocols.

-

Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., Bradford or BCA).

-

Dilute the mitochondrial suspension in ice-cold Mitochondrial Swelling Buffer to a final concentration of 0.5 mg/mL.

-

-

Assay Setup:

-

To each well of a 96-well plate, add 180 µL of the mitochondrial suspension.

-

Add 10 µL of the this compound working solution or vehicle (DMSO in swelling buffer) to the respective wells.

-

Add 10 µL of the respiratory substrates to each well.

-

Incubate the plate at 30°C for 5 minutes.

-

-

Induction and Measurement of Swelling:

-

Place the microplate in the pre-warmed (30°C) microplate reader.

-

Set the reader to measure absorbance at 540 nm every minute for a total of 30 minutes.

-

After the initial baseline reading, pause the measurement and add 10 µL of CaCl₂ solution (e.g., to a final concentration of 200 µM) to induce swelling.

-

Immediately resume the kinetic measurement.

-

-

Data Analysis:

-

The rate of decrease in absorbance at 540 nm is proportional to the rate of mitochondrial swelling.

-

Normalize the absorbance readings to the initial absorbance value for each well.

-

Plot the normalized absorbance versus time for each condition.

-

The inhibitory effect of this compound can be quantified by comparing the rate of swelling in the presence of the compound to the vehicle control.

-

Mandatory Visualization

Caption: Signaling pathway of this compound in inhibiting mitochondrial swelling.

Caption: Experimental workflow for the mitochondrial swelling assay.

References

- 1. sm.unife.it [sm.unife.it]

- 2. Cyclophilin D-mediated Mitochondrial Permeability Transition Regulates Mitochondrial Function [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of this compound, a Cyclophilin D-independent inhibitor of mitochondrial permeability transition, using a… [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Cyclophilin D, Somehow a Master Regulator of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Calcium Retention Capacity Assay with ER-000444793

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-000444793 is a potent and specific small molecule inhibitor of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death pathways.[1][2][3] Unlike classical mPTP inhibitors such as Cyclosporin A (CsA), this compound acts through a mechanism independent of cyclophilin D (CypD), making it a valuable tool for investigating the nuanced regulation of the mPTP and for developing novel therapeutics targeting mitochondrial dysfunction.[1][2][4] This document provides a detailed protocol for utilizing this compound in a calcium retention capacity (CRC) assay to assess its inhibitory effect on mPTP opening.

The CRC assay is a robust method to quantify the susceptibility of isolated mitochondria to calcium-induced mPTP opening.[5][6][7] By measuring the amount of calcium that mitochondria can sequester before the pore opens, researchers can effectively screen and characterize potential mPTP modulators.

Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed signaling pathway for calcium-induced mPTP opening and the inhibitory action of this compound. Under conditions of cellular stress, excessive calcium accumulation in the mitochondrial matrix triggers the opening of the mPTP, leading to mitochondrial swelling, rupture, and subsequent cell death. This compound directly inhibits the mPTP, preventing its opening and preserving mitochondrial integrity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Cyclophilin D, Somehow a Master Regulator of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. A modified calcium retention capacity assay clarifies the roles of extra- and intracellular calcium pools in mitochondrial permeability transition pore opening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ER-000444793 in Cell Culture Models of Mitochondrial Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-000444793 is a potent and specific inhibitor of the mitochondrial permeability transition pore (mPTP), a critical mediator of cell death and mitochondrial dysfunction. A key feature of this compound is its mechanism of action, which is independent of Cyclophilin D (CypD), a primary regulator of the mPTP.[1][2] This makes this compound a valuable tool for studying the roles of the mPTP in various pathological conditions, particularly those involving mitochondrial dysfunction, without the confounding effects of CypD modulation. These application notes provide detailed protocols for utilizing this compound in cell culture models to investigate and mitigate mitochondrial dysfunction.

Mechanism of Action

This compound directly inhibits the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane. Unlike many other mPTP inhibitors, such as Cyclosporin A (CsA), this compound does not exert its effect by binding to or inhibiting CypD.[1][2] This was demonstrated in studies where this compound did not displace labeled CsA from recombinant human CypD protein, nor did it inhibit the enzymatic activity of CypD.[2] The precise molecular target of this compound within the mPTP complex is still under investigation, but its CypD-independent action allows for the specific interrogation of the core mPTP machinery.

Caption: this compound's CypD-independent mPTP inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various in vitro assays of mitochondrial function.

Table 1: Potency of this compound in mPTP Inhibition Assays

| Assay | System | IC50 (µM) | Reference |

| Mitochondrial Swelling | Isolated Rat Liver Mitochondria | 2.8 | [1] |

| Calcium Retention Capacity | Isolated Rat Liver Mitochondria | 1.2 | [2] |

| Mitochondrial Depolarization | Isolated Rat Liver Mitochondria | ~2.5 | [2] |

Table 2: Comparison of this compound with Cyclosporin A (CsA)

| Feature | This compound | Cyclosporin A (CsA) | Reference |

| Mechanism | CypD-Independent | CypD-Dependent | [1][2] |

| mPTP Inhibition | Potent | Potent | [1][2] |

| CypD Binding | No | Yes | [2] |

| CypD Enzymatic Activity | No effect | Inhibits | [2] |

| Immunosuppressive | Not reported | Yes |

Experimental Protocols

Here are detailed protocols for key experiments to assess the effect of this compound on mitochondrial dysfunction in cell culture models.

Protocol 1: Assessment of Mitochondrial Swelling in Isolated Mitochondria

This assay measures the Ca²⁺-induced swelling of mitochondria, which is a hallmark of mPTP opening. Swelling is monitored by the decrease in absorbance at 540 nm.

Materials:

-

Isolated mitochondria (from cell culture or tissue)

-

Mitochondrial isolation buffer

-

Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4)

-

Respiratory substrates (e.g., 5 mM succinate and 1 µM rotenone)

-

CaCl₂ solution (e.g., 1 M stock)

-

This compound stock solution (in DMSO)

-

96-well plate

-

Plate reader capable of measuring absorbance at 540 nm

Procedure:

-

Isolate mitochondria from your cell culture model using a standard differential centrifugation protocol.

-

Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay).

-

In a 96-well plate, add swelling buffer to each well.

-

Add the desired concentrations of this compound or vehicle (DMSO) to the wells and mix.

-

Add isolated mitochondria to each well to a final concentration of 0.5-1.0 mg/mL.

-

Add respiratory substrates to energize the mitochondria.

-

Incubate the plate at 30°C for 5-10 minutes.

-

Induce mPTP opening by adding a bolus of CaCl₂ (e.g., 100-200 µM final concentration).

-

Immediately begin monitoring the absorbance at 540 nm every minute for 20-30 minutes. A decrease in absorbance indicates mitochondrial swelling.

-

Analyze the rate of swelling or the change in absorbance at a fixed time point to determine the inhibitory effect of this compound.

Caption: A streamlined workflow for the mitochondrial swelling assay.

Protocol 2: Calcium Retention Capacity (CRC) Assay

This assay measures the ability of mitochondria to sequester Ca²⁺ before the mPTP opens. The opening of the pore is detected by a sudden release of Ca²⁺ back into the medium, which is monitored using a Ca²⁺-sensitive fluorescent dye.

Materials:

-

Isolated mitochondria

-

CRC buffer (e.g., 250 mM sucrose, 10 mM MOPS, 10 mM Tris-HCl, 5 mM succinate, 1 µM rotenone, 1 mM Pi-Tris, pH 7.4)

-

Calcium Green-5N or a similar low-affinity Ca²⁺ indicator

-

CaCl₂ solution (e.g., 1 mM stock)

-

This compound stock solution (in DMSO)

-

Fluorometric plate reader or cuvette-based fluorometer with injectors

Procedure:

-

Prepare isolated mitochondria as described in Protocol 1.

-

In a fluorometer cuvette or a black 96-well plate, add CRC buffer.

-

Add the Ca²⁺ indicator to the buffer (e.g., 1 µM Calcium Green-5N).

-

Add the desired concentrations of this compound or vehicle (DMSO).

-

Add mitochondria to a final concentration of 0.5 mg/mL and allow the fluorescence signal to stabilize.

-

Begin recording the fluorescence signal (e.g., excitation/emission ~506/531 nm for Calcium Green-5N).

-

Inject pulses of a known concentration of CaCl₂ (e.g., 10 µM) every 60-90 seconds.

-

Continue adding Ca²⁺ pulses until a large, sustained increase in fluorescence is observed, indicating mPTP opening and release of accumulated Ca²⁺.

-

Calculate the total amount of Ca²⁺ taken up by the mitochondria before pore opening. This is the calcium retention capacity.

-

Compare the CRC in the presence and absence of this compound.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) in Intact Cells

This protocol uses a fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), to measure the mitochondrial membrane potential in live cells. A loss of ΔΨm is a key indicator of mPTP opening and mitochondrial dysfunction.

Materials:

-

Cultured cells grown on glass-bottom dishes or plates suitable for microscopy

-

Cell culture medium

-

TMRM stock solution (in DMSO)

-

This compound stock solution (in DMSO)

-

An agent to induce mitochondrial dysfunction (e.g., a calcium ionophore like ionomycin, or an oxidative stressor like H₂O₂)

-

FCCP (a mitochondrial uncoupler, as a control for depolarization)

-

Fluorescence microscope or plate reader

Procedure:

-

Plate cells and grow to the desired confluency.

-

Pre-treat the cells with the desired concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Load the cells with TMRM (e.g., 20-100 nM in cell culture medium) for 20-30 minutes at 37°C.

-

Wash the cells with fresh, pre-warmed medium to remove excess dye.

-

Acquire baseline fluorescence images or readings.

-

Add the stimulus to induce mitochondrial dysfunction.

-

Monitor the TMRM fluorescence over time. A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

As a control, at the end of the experiment, add FCCP (e.g., 1-5 µM) to induce complete mitochondrial depolarization.

-

Quantify the change in TMRM fluorescence to assess the protective effect of this compound against stimulus-induced mitochondrial depolarization.

Caption: A logical workflow for assessing this compound's effects in cells.

Conclusion

This compound is a powerful and specific tool for investigating the role of the mitochondrial permeability transition pore in cell culture models of mitochondrial dysfunction. Its unique Cyclophilin D-independent mechanism of action provides a means to dissect the core functions of the mPTP. The protocols outlined above provide a starting point for researchers to incorporate this compound into their studies of mitochondrial pathobiology and to explore its potential as a therapeutic agent.

References

Application Notes and Protocols for ER-000444793: A Cyclophilin D-Independent Inhibitor of the Mitochondrial Permeability Transition Pore

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed in vitro experimental guidelines for the characterization and utilization of ER-000444793, a potent inhibitor of the mitochondrial permeability transition pore (mPTP). The protocols outlined below are designed to enable researchers to investigate the effects of this compound on mitochondrial function and cell viability.

This compound is a small molecule that inhibits mPTP opening with a mechanism of action independent of Cyclophilin D (CypD), a key regulator of the pore.[1][2][3] This makes it a valuable tool for studying the components and regulation of the mPTP complex beyond the well-established CypD-dependent pathways.

Data Presentation

The following tables summarize the key quantitative data for this compound in various in vitro assays.

Table 1: In Vitro Efficacy of this compound

| Assay | Endpoint | IC50 | Organism/Tissue |

| Ca2+-induced mPTP opening | Inhibition of mitochondrial swelling | 2.8 µM | Rat Liver Mitochondria |

| Ca2+ retention capacity | Improvement of mitochondrial Ca2+ tolerance | 1.2 µM | Rat Liver Mitochondria[2] |

Table 2: Cyclophilin D (CypD) Binding Affinity

| Assay | Compound | IC50 | Result |

| CsA/CypD HTRF Assay | This compound | > 50 µM | No displacement of labeled CsA from rhCypD protein[1] |

| Cyclosporin A (CsA) | 23 nM | Displacement of labeled CsA[1] | |

| Sanglifehrin A (SfA) | 5 nM | Displacement of labeled CsA[1] |

Signaling Pathway

The mitochondrial permeability transition pore is a key regulator of cell death. Its opening leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors. While the exact molecular composition of the mPTP is still debated, Cyclophilin D (CypD) is a well-known regulator. This compound provides a tool to investigate mPTP regulation that is independent of CypD.

References

Determining the Optimal Concentration of ER-000444793 for Isolated Mitochondria: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-000444793 is a potent, small-molecule inhibitor of the mitochondrial permeability transition pore (mPTP) opening.[1][2][3] Understanding its precise effective concentration is critical for its use in studies on mitochondrial function and pathology. Unlike many other mPTP inhibitors, this compound acts through a mechanism independent of cyclophilin D (CypD), a key regulator of the pore.[1][2][4] This unique characteristic makes it a valuable tool for investigating the nuances of mPTP regulation and its role in various disease states.

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for use with isolated mitochondria. The following protocols detail the isolation of functional mitochondria, the preparation of this compound, and a suite of assays to assess its dose-dependent effects on mitochondrial function.

Mechanism of Action of this compound

This compound directly inhibits the opening of the mitochondrial permeability transition pore. The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened, leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately contributing to cell death.[5][6] The inhibitory action of this compound on the mPTP has been demonstrated to be potent, with a reported IC50 of 2.8 μM in assays measuring Ca2+-induced mPTP opening.[1][3] A key feature of this compound is its cyclophilin D-independent mechanism, distinguishing it from classic mPTP inhibitors like cyclosporin A (CsA).[2][4]

Caption: Signaling pathway of mPTP regulation.

Data Presentation: Dose-Response of this compound on Mitochondrial Function

The following tables summarize the expected quantitative data from the described experimental protocols. These tables should be populated with experimental findings to determine the optimal concentration of this compound.

Table 1: Effect of this compound on Calcium Retention Capacity (CRC)

| This compound Concentration (µM) | Time to mPTP Opening (seconds) | Fold Change vs. Vehicle |

| 0 (Vehicle) | 1.0 | |

| 0.1 | ||

| 0.5 | ||

| 1.0 | ||

| 2.5 | ||

| 5.0 | ||

| 10 | ||

| 25 | ||

| 50 |

Table 2: Inhibition of Mitochondrial Swelling by this compound

| This compound Concentration (µM) | Rate of Swelling (ΔAbsorbance/min) | % Inhibition |

| 0 (Vehicle) | 0 | |

| 0.1 | ||

| 0.5 | ||

| 1.0 | ||

| 2.5 | ||

| 5.0 | ||

| 10 | ||

| 25 | ||

| 50 |

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

| This compound Concentration (µM) | TMRM Fluorescence (Arbitrary Units) | % Depolarization |

| 0 (Vehicle) | 0 | |

| 0.1 | ||

| 0.5 | ||

| 1.0 | ||

| 2.5 | ||

| 5.0 | ||

| 10 | ||

| 25 | ||

| 50 |

Experimental Protocols

The following protocols provide a detailed methodology for isolating mitochondria and subsequently determining the optimal concentration of this compound.

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol is adapted from established methods for isolating functional mitochondria from cultured cells.[7][8][9]

Materials:

-

Cultured cells (e.g., HeLa, HEK293, or cell line of interest)

-

Phosphate-buffered saline (PBS), ice-cold

-

Mitochondrial Isolation Buffer (MIB): 225 mM Mannitol, 75 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

-

Protease inhibitor cocktail

-

Dounce homogenizer with a tight-fitting pestle

-

Centrifuge and centrifuge tubes

-

BCA Protein Assay Kit

Procedure:

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold MIB containing protease inhibitors.

-

Allow cells to swell on ice for 15-20 minutes.

-

Homogenize the cell suspension with 15-20 strokes of a pre-chilled Dounce homogenizer.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently wash the mitochondrial pellet with MIB.

-

Resuspend the mitochondrial pellet in a minimal volume of MIB.

-

Determine the protein concentration of the isolated mitochondria using a BCA protein assay.

-

Adjust the final concentration of the mitochondrial suspension to 10-20 mg/mL.

Caption: Workflow for isolating mitochondria.

Protocol 2: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the powder in high-quality DMSO.[3]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.

Protocol 3: Calcium Retention Capacity (CRC) Assay

This assay measures the ability of mitochondria to take up and retain calcium before the induction of mPTP opening.

Materials:

-

Isolated mitochondria (0.5 mg/mL)

-

CRC Buffer: 125 mM KCl, 10 mM Tris-MOPS, 2 mM K2HPO4, 1 mM MgCl2, 5 mM Glutamate, 2.5 mM Malate, 10 µM EGTA, pH 7.2

-

Calcium Green-5N or a similar fluorescent calcium indicator

-

CaCl2 stock solution (e.g., 1 mM)

-

This compound serial dilutions

-

Fluorometric plate reader or spectrofluorometer

Procedure:

-

Add isolated mitochondria and Calcium Green-5N to the CRC buffer in a 96-well plate or a cuvette.

-

Incubate with varying concentrations of this compound or vehicle (DMSO) for 5-10 minutes at 30°C.

-

Initiate sequential additions of a known concentration of CaCl2 (e.g., 10-20 µM) every 60-90 seconds.

-

Monitor the fluorescence of Calcium Green-5N. A sharp and sustained increase in fluorescence indicates mPTP opening and the release of accumulated calcium.

-

Calculate the total amount of calcium taken up by the mitochondria before pore opening for each concentration of this compound.

Protocol 4: Mitochondrial Swelling Assay

This assay directly visualizes the consequence of mPTP opening by measuring the decrease in light scattering as mitochondria swell.

Materials:

-

Isolated mitochondria (0.5 mg/mL)

-

Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4

-

CaCl2 (e.g., 200 µM) to induce swelling

-

This compound serial dilutions

-

Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

-

Add isolated mitochondria to the swelling buffer in a cuvette.

-

Incubate with varying concentrations of this compound or vehicle (DMSO) for 5 minutes at 30°C.

-

Place the cuvette in the spectrophotometer and record a baseline absorbance at 540 nm.

-

Add CaCl2 to induce mPTP opening and mitochondrial swelling.

-

Monitor the decrease in absorbance at 540 nm over time (e.g., for 10-15 minutes).

-

The rate of absorbance decrease is proportional to the rate of mitochondrial swelling.

Protocol 5: Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses a fluorescent dye, such as TMRM (Tetramethylrhodamine, methyl ester), to assess the mitochondrial membrane potential. Depolarization of the membrane is indicative of mPTP opening.

Materials:

-

Isolated mitochondria (0.25 mg/mL)

-

Assay Buffer: Similar to CRC buffer but without EGTA

-

TMRM (200 nM)

-

This compound serial dilutions

-

CaCl2 to induce depolarization

-

FCCP (a protonophore, as a positive control for depolarization)

-

Fluorescence plate reader or spectrofluorometer

Procedure:

-

Add isolated mitochondria to the assay buffer in a 96-well plate.

-

Load the mitochondria with TMRM and incubate for 10-15 minutes at 37°C.

-

Add varying concentrations of this compound or vehicle (DMSO) and incubate for a further 5 minutes.

-

Measure the baseline TMRM fluorescence.

-

Add a bolus of CaCl2 to induce mPTP-mediated depolarization.

-

Monitor the decrease in TMRM fluorescence over time. A decrease in fluorescence signifies mitochondrial membrane depolarization.

-

Use FCCP as a positive control to achieve maximal depolarization.

Conclusion

By systematically applying these protocols and carefully analyzing the resulting data, researchers can accurately determine the optimal concentration of this compound for their specific experimental needs. This will enable more precise and reliable investigations into the role of the mitochondrial permeability transition pore in health and disease, leveraging the unique cyclophilin D-independent mechanism of this promising inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of this compound, a Cyclophilin D-independent inhibitor of mitochondrial permeability transition, using a… [ouci.dntb.gov.ua]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Physiologic Functions of Cyclophilin D and the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclophilin D-mediated Mitochondrial Permeability Transition Regulates Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolated Mitochondria Characterization [protocols.io]

- 8. drexel.edu [drexel.edu]

- 9. tabaslab.com [tabaslab.com]

Application Notes and Protocols: ER-000444793 in the Study of Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a central pathological feature in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[1] A key event in mitochondrial-mediated cell death is the opening of the mitochondrial permeability transition pore (mPTP), a high-conductance channel in the inner mitochondrial membrane.[2][3] Persistent opening of the mPTP disrupts the mitochondrial membrane potential, leading to ATP depletion, release of pro-apoptotic factors, and ultimately, neuronal cell death.[3]

ER-000444793 is a potent, small-molecule inhibitor of the mPTP.[4][5] It was identified through a high-throughput screen of a large compound library using cryopreserved mitochondria.[6][7] A crucial characteristic of this compound is its mechanism of action, which is independent of Cyclophilin D (CypD), a well-established regulator of the mPTP.[4][6][7] This unique property makes this compound a valuable tool for studying the role of the mPTP in neurodegenerative disease models, independent of CypD modulation.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying neurodegenerative disease models.

Mechanism of Action

This compound directly inhibits the opening of the mitochondrial permeability transition pore. This has been demonstrated through several key in vitro assays that measure different aspects of mPTP function. The inhibitory effect of this compound is dose-dependent. Unlike the classical mPTP inhibitor Cyclosporin A (CsA), this compound does not exert its effect by binding to or inhibiting the enzymatic activity of Cyclophilin D (CypD).[6][7] This suggests that this compound targets a different component of the mPTP complex or a distinct regulatory site.

Quantitative Data

The potency of this compound as an mPTP inhibitor has been quantified in various assays. The following table summarizes the key inhibitory concentrations.

| Assay | Parameter | Value (μM) | Reference |

| Ca2+-induced mPTP opening | IC50 | 2.8 | [4][5] |

| Ca2+-induced mitochondrial swelling | IC50 | ~5 | [6] |

| Ca2+ retention capacity | EC50 | ~3 | [6] |

| CsA/CypD HTRF assay | IC50 | >50 | [4] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the effect of this compound on mPTP opening are provided below.

Protocol 1: Isolation of Mitochondria from Rodent Brain Tissue

This protocol describes the isolation of functional mitochondria from rodent brain tissue, a critical first step for in vitro mPTP assays.

Materials:

-

Rodent brain tissue (e.g., cortex, hippocampus)

-

Mitochondrial Isolation Buffer (MIB): 225 mM Mannitol, 75 mM Sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Euthanize the animal according to approved institutional guidelines and rapidly dissect the brain region of interest on ice.

-

Weigh the tissue and mince it into small pieces in ice-cold MIB.

-

Homogenize the tissue in 10 volumes of MIB with 0.1% BSA using a loose-fitting Dounce homogenizer (10-15 strokes).

-

Centrifuge the homogenate at 1,300 x g for 5 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in MIB without EGTA.

-

Repeat the centrifugation at 13,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of MIB without EGTA.

-

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

Protocol 2: Calcium Retention Capacity (CRC) Assay

This assay measures the ability of isolated mitochondria to take up and retain calcium before the mPTP opens. This compound is expected to increase the calcium retention capacity.

Materials:

-

Isolated mitochondria (from Protocol 1)

-

CRC Buffer: 125 mM KCl, 10 mM Tris-MOPS, 2 mM K2HPO4, 5 mM Glutamate, 2.5 mM Malate, 10 µM EGTA, pH 7.4

-

Calcium Green-5N or other suitable calcium-sensitive dye

-

CaCl2 stock solution (e.g., 1 mM)

-

This compound stock solution (in DMSO)

-

Cyclosporin A (CsA) as a positive control

-

Fluorometer with a plate reader or cuvette system

Procedure:

-

Dilute the isolated mitochondria to a final concentration of 0.5 mg/mL in CRC buffer.

-

Add the calcium-sensitive dye to the mitochondrial suspension (concentration as per manufacturer's instructions).

-

Add this compound or vehicle (DMSO) to the desired final concentration and incubate for 5 minutes at room temperature.

-

Place the sample in the fluorometer and begin recording fluorescence.

-

After a baseline is established, add a known amount of CaCl2 (e.g., 10-20 µM) at regular intervals (e.g., every 60 seconds).

-

Continue adding calcium pulses until a large, sustained increase in fluorescence is observed, indicating mPTP opening and release of sequestered calcium.

-

Calculate the total amount of calcium taken up by the mitochondria before pore opening.

Protocol 3: Mitochondrial Swelling Assay

This spectrophotometric assay directly measures the increase in mitochondrial volume (swelling) that occurs upon mPTP opening. This compound is expected to inhibit calcium-induced mitochondrial swelling.

Materials:

-

Isolated mitochondria (from Protocol 1)

-

Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4

-

Respiratory substrates (e.g., 5 mM succinate and 1 µM rotenone)

-

CaCl2 stock solution (e.g., 10 mM)

-

This compound stock solution (in DMSO)

-

Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

-

Resuspend isolated mitochondria in Swelling Buffer to a final concentration of 0.5 mg/mL.

-

Add the respiratory substrates to energize the mitochondria.

-

Add this compound or vehicle (DMSO) to the desired final concentration and incubate for 5 minutes.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.

-

Induce mPTP opening by adding a high concentration of CaCl2 (e.g., 150 µM).

-

Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

-

The rate and extent of the absorbance decrease are inversely proportional to the inhibitory effect of the compound.

Application in Neurodegenerative Disease Models

This compound can be utilized in various cellular and animal models of neurodegenerative diseases to investigate the therapeutic potential of mPTP inhibition.

-

Cellular Models: Primary neurons or neuronal cell lines expressing disease-related mutant proteins (e.g., amyloid-beta, alpha-synuclein, mutant huntingtin) can be treated with this compound. The protective effects against disease-specific stressors (e.g., oxidative stress, excitotoxicity) can be assessed by measuring cell viability, apoptosis markers (caspase activation, cytochrome c release), and mitochondrial function.

-

Animal Models: In transgenic mouse models of neurodegenerative diseases, this compound can be administered to evaluate its effects on disease progression. Outcome measures can include behavioral tests, histopathological analysis of neuronal loss and protein aggregation, and biochemical analysis of mitochondrial function in brain tissue. The ability of this compound to distinguish between CypD-dependent and -independent mechanisms of neurodegeneration in these models is of particular interest.[8][9]

Conclusion

This compound is a valuable research tool for investigating the role of the mitochondrial permeability transition pore in the pathophysiology of neurodegenerative diseases. Its unique Cyclophilin D-independent mechanism of action provides a means to dissect the specific contributions of the mPTP to neuronal cell death. The protocols outlined in these application notes provide a starting point for researchers to utilize this compound in their studies and to explore the potential of mPTP inhibition as a therapeutic strategy for neurodegenerative disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Mitochondrial permeability transition pore is a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of this compound, a Cyclophilin D-independent inhibitor of mitochondrial permeability transition, using a high-throughput screen in cryopreserved mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclophilin D deficiency attenuates mitochondrial and neuronal perturbation and ameliorates learning and memory in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial permeability transition pore component cyclophilin D distinguishes nigrostriatal dopaminergic death paradigms in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ER-000444793 in Ischemia-Reperfusion Injury Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion injury (IRI) is a critical area of research due to its profound impact on tissue damage following events like heart attacks, strokes, and organ transplantation. A key event in the pathology of IRI is the opening of the mitochondrial permeability transition pore (mPTP), which leads to mitochondrial dysfunction and cell death.[1][2] ER-000444793 has been identified as a potent, small-molecule inhibitor of the mPTP.[3][4][5][6] A distinguishing feature of this compound is its mechanism of action, which is independent of cyclophilin D (CypD), a primary target for traditional mPTP inhibitors like cyclosporin A (CsA).[4][5][7][8] This unique characteristic makes this compound a valuable tool for investigating the role of the mPTP in IRI and as a potential therapeutic agent.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in IRI studies.

Mechanism of Action

This compound, with the chemical name N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide, directly inhibits the opening of the mPTP.[7][8] Unlike CsA, which inhibits the mPTP by binding to CypD, this compound's inhibitory effect is not dependent on this interaction.[4][5][8] This suggests that this compound may act on other components of the mPTP complex or on its regulatory pathways. The exact molecular target of this compound is still under investigation, but it is hypothesized to potentially affect the stability of the F1FO-ATP synthase complex.[7]

The inhibition of the mPTP by this compound helps to preserve mitochondrial integrity and function during the stressful conditions of ischemia and reperfusion. By preventing the opening of the pore, this compound can mitigate mitochondrial swelling, maintain the mitochondrial membrane potential, and prevent the release of pro-apoptotic factors, ultimately leading to reduced cell death and tissue damage.

Signaling Pathway in Ischemia-Reperfusion Injury and Point of Intervention for this compound

Caption: Proposed mechanism of this compound in IRI.

Data Presentation

The following tables summarize the quantitative data for this compound from in vitro mitochondrial assays.

Table 1: Potency of this compound in mPTP Inhibition

| Assay | Endpoint | IC50 (µM) |

| Mitochondrial Swelling | Inhibition of Ca2+-induced swelling | 2.8[3][6] |

Table 2: Efficacy of this compound in Mitochondrial Assays

| Assay | Concentration of this compound | Observed Effect |

| Mitochondrial Swelling | Dose-dependent | Inhibition of Ca2+-induced swelling[8] |

| Ca2+-induced Membrane Depolarization | Dose-dependent | Delay of depolarization[8] |

| Mitochondrial Ca2+ Retention Capacity | Dose-dependent | Increased capacity[7] |

| CypD Enzymatic Activity | Up to 50 µM | No inhibition[8] |

| CsA displacement from CypD | Up to 50 µM | No displacement[3] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in the context of ischemia-reperfusion injury.

Protocol 1: Assessment of Mitochondrial Swelling

This assay measures the inhibition of Ca2+-induced mitochondrial swelling, a hallmark of mPTP opening.

Materials:

-

Isolated mitochondria (from tissue or cultured cells)

-

Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4)

-

Respiratory substrates (e.g., 5 mM succinate and 1 µM rotenone)

-

CaCl2 solution (e.g., 1 M)

-

This compound stock solution (in DMSO)

-

96-well microplate reader capable of measuring absorbance at 540 nm

Procedure:

-

Resuspend isolated mitochondria in swelling buffer to a final concentration of 0.5-1.0 mg/mL.

-

Add the mitochondrial suspension to the wells of a 96-well plate.

-

Add this compound to the desired final concentrations (e.g., 0.1 to 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., 5 µM CsA).

-

Incubate for 5-10 minutes at room temperature.

-

Add respiratory substrates to energize the mitochondria.

-

Initiate mPTP opening by adding a bolus of CaCl2 (e.g., 150-200 µM).

-

Immediately begin monitoring the change in absorbance at 540 nm every 30-60 seconds for 15-30 minutes. A decrease in absorbance indicates mitochondrial swelling.

-

Calculate the rate of swelling for each condition and determine the percent inhibition relative to the vehicle control.

Protocol 2: Measurement of Mitochondrial Calcium Retention Capacity (CRC)

This assay provides a sensitive measure of the propensity for mPTP opening by quantifying the amount of Ca2+ mitochondria can sequester before the pore opens.

Materials:

-

Isolated mitochondria

-

CRC buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM KH2PO4, 2 mM MgCl2, pH 7.2)

-

Respiratory substrates

-

Calcium-sensitive fluorescent dye (e.g., Calcium Green 5N or Fluo-4FF)

-

CaCl2 solution (e.g., 1 mM)

-

This compound stock solution

-

Fluorometric plate reader or spectrofluorometer

Procedure:

-

Resuspend mitochondria in CRC buffer to a final concentration of 0.5 mg/mL.

-

Add the calcium-sensitive dye to the mitochondrial suspension.

-

Add this compound or vehicle control and incubate for 5 minutes.

-

Add respiratory substrates to energize the mitochondria.

-

Begin monitoring fluorescence.

-

Add sequential pulses of a known concentration of CaCl2 (e.g., 10-20 µM) every 60-90 seconds.

-

Observe the fluorescence changes. After each pulse, fluorescence will increase and then decrease as mitochondria take up the Ca2+.

-

mPTP opening is indicated by a large, sustained increase in fluorescence, as the mitochondria release the accumulated Ca2+.

-

Calculate the total amount of Ca2+ taken up before pore opening to determine the CRC.

Experimental Workflow for Testing this compound in an IRI Model

Caption: Workflow for in vivo/ex vivo IRI studies.

Conclusion

This compound is a promising pharmacological tool for studying the role of the mPTP in ischemia-reperfusion injury. Its unique cyclophilin D-independent mechanism of action provides a means to investigate aspects of mPTP regulation that are not addressable with classical inhibitors. The protocols and data presented here offer a foundation for researchers to effectively utilize this compound in their IRI studies and to explore its potential as a therapeutic agent to mitigate tissue damage following ischemic events.

References

- 1. Cyclophilin D and myocardial ischemia-reperfusion injury: a fresh perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Cyclophilin D (PPIF) and MPTP in hepatic ischemia-reperfusion injury: insights into mechanisms [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of this compound, a Cyclophilin D-independent inhibitor of mitochondrial permeability transition, using a… [ouci.dntb.gov.ua]

- 5. Identification of this compound, a Cyclophilin D-independent inhibitor of mitochondrial permeability transition, using a high-throughput screen in cryopreserved mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Identification of this compound, a Cyclophilin D-independent inhibitor of mitochondrial permeability transition, using a high-throughput screen in cryopreserved mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

ER-000444793: A Novel Probe for Investigating Cyclophilin D-Independent Mitochondrial Permeability Transition

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening is a critical event in various forms of cell death.[1] For years, the primary pharmacological tool to study the mPTP has been Cyclosporin A (CsA), which inhibits mPTP opening through its interaction with the mitochondrial matrix protein Cyclophilin D (CypD).[2][3] However, the existence of CypD-independent mechanisms of mPTP regulation has necessitated the development of new chemical probes. ER-000444793 is a potent, small-molecule inhibitor of the mPTP that operates independently of CypD, providing a valuable tool to dissect the nuances of mPTP regulation.[4][5][6][7]

This document provides detailed application notes and protocols for the use of this compound in studying CypD-independent mPTP regulation.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and the classical mPTP inhibitor, Cyclosporin A (CsA).

| Compound | Assay | Target | Organism | IC50 | Notes | Reference |

| This compound | Mitochondrial Swelling | mPTP | Rat | 2.8 µM | Dose-dependently inhibits Ca2+-induced mitochondrial swelling. | [4][7] |

| Calcium Retention Capacity | mPTP | Rat | 1.2 µM | Potently and dose-dependently inhibits Ca2+-induced mPT. | [8] | |

| Calcium Retention Capacity | mPTP | Human | 2.0 µM | [8] | ||

| CsA/CypD HTRF Assay | CypD | Human (recombinant) | > 50 µM | No displacement of labeled-CsA from rhCypD protein, indicating a lack of direct binding to the CsA site. | [4] | |